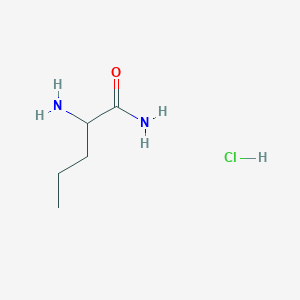
4-Propylpyrrolidin-2-one
概要
説明
4-Propylpyrrolidin-2-one is a chiral lactam with the molecular formula C7H13NO. It is a derivative of pyrrolidin-2-one, characterized by the presence of a propyl group at the 4-position of the pyrrolidine ring.
作用機序
Target of Action
4-Propylpyrrolidin-2-one, also known as ®-4-Propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam . This drug exhibits a magnificent affinity towards synaptic vesicle glycoprotein , which is its primary target. Synaptic vesicle glycoproteins play a crucial role in the regulation of neurotransmitter release, thus influencing neuronal communication.
Mode of Action
It is known that brivaracetam, the drug synthesized from this compound, binds to synaptic vesicle glycoproteins . This binding likely alters the function of these proteins, affecting the release of neurotransmitters and thus neuronal communication.
Biochemical Pathways
This pathway is involved in various biological processes, including cancer progression and immune cell chemotaxis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Its derivative, brivaracetam, has been shown to have significant anti-epileptic effects . By binding to synaptic vesicle glycoproteins and altering neurotransmitter release, it can help limit the progression of epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyrrolidin-2-one typically involves the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This is followed by amidation, ester hydrolysis, and Hofmann rearrangement to obtain the desired product with high chiral purity .
Industrial Production Methods: Industrial production of this compound often employs similar enzymatic processes to ensure high yield and purity. The use of chiral chromatography and selective amination techniques are also common in large-scale production .
化学反応の分析
Types of Reactions: 4-Propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Propylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of chiral drugs and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug
Industry: The compound is employed in the production of various pharmaceuticals and fine chemicals
類似化合物との比較
Pyrrolidin-2-one: The parent compound, lacking the propyl group.
4-Methylpyrrolidin-2-one: A similar compound with a methyl group at the 4-position.
4-Ethylpyrrolidin-2-one: Another derivative with an ethyl group at the 4-position.
Uniqueness: 4-Propylpyrrolidin-2-one is unique due to its specific chiral center and the presence of the propyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral drugs and as a building block in asymmetric synthesis .
特性
IUPAC Name |
4-propylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)


-1,2-cyclohexanediamine](/img/structure/B3332892.png)

![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
